molecular formula C14H12N4O4S2 B14361749 7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid CAS No. 91097-77-7

7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid

Cat. No.: B14361749
CAS No.: 91097-77-7
M. Wt: 364.4 g/mol
InChI Key: GYEBWHQRAVAYAD-UHFFFAOYSA-N
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Description

7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is a complex organic compound featuring a thiazole ring, a quinoline structure, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid typically involves multiple steps. One common method includes the reaction of 4,5-dimethylthiazole with hydrazine derivatives, followed by cyclization with quinoline derivatives under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or quinoline rings .

Scientific Research Applications

7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The quinoline structure may intercalate with DNA, affecting replication and transcription processes. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid is unique due to its combination of a thiazole ring, quinoline structure, and sulfonic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

91097-77-7

Molecular Formula

C14H12N4O4S2

Molecular Weight

364.4 g/mol

IUPAC Name

7-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-8-hydroxyquinoline-5-sulfonic acid

InChI

InChI=1S/C14H12N4O4S2/c1-7-8(2)23-14(16-7)18-17-10-6-11(24(20,21)22)9-4-3-5-15-12(9)13(10)19/h3-6,19H,1-2H3,(H,20,21,22)

InChI Key

GYEBWHQRAVAYAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N=NC2=CC(=C3C=CC=NC3=C2O)S(=O)(=O)O)C

Origin of Product

United States

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